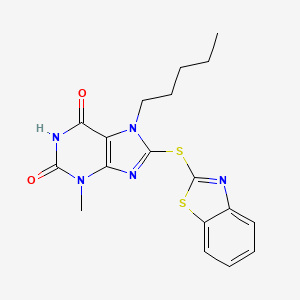

8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione

描述

属性

IUPAC Name |

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S2/c1-3-4-7-10-23-13-14(22(2)16(25)21-15(13)24)20-17(23)27-18-19-11-8-5-6-9-12(11)26-18/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSCSUYQQBSTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SC3=NC4=CC=CC=C4S3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects. These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes. For instance, some benzothiazole derivatives have been found to inhibit certain enzymes, which can disrupt the normal functioning of cells and lead to various effects, such as the death of cancer cells in the case of anti-cancer activity.

Biochemical Pathways

Benzothiazole derivatives have been associated with various biochemical pathways due to their wide range of biological activities. For instance, they may affect pathways related to cell growth and proliferation in the case of anti-cancer activity, or they may impact metabolic pathways in the case of anti-diabetic activity.

Pharmacokinetics

The pharmacokinetic profile of benzothiazole derivatives can vary widely depending on the specific compound and its functional groups.

生化分析

生物活性

The compound 8-(1,3-benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione represents a significant area of interest in medicinal chemistry due to its potential biological activities. This purine derivative is characterized by the presence of a benzothiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of This compound is . The compound features a purine base structure with a benzothiazole group attached via a thioether linkage. This unique configuration may contribute to its biological efficacy.

Synthesis

The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazole with various electrophiles. For this specific compound, methods involve the use of thioacetic acid and other reagents that facilitate the formation of the thioether bond. Detailed synthetic pathways can vary based on the desired yield and purity.

Biological Activity

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to This compound have shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | < 29 μg/mL |

| S. typhimurium | < 132 μg/mL |

| S. aureus | < 40 μg/mL |

| B. subtilis | < 47 μg/mL |

| C. albicans | < 207 μg/mL |

These results indicate that the compound possesses broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria.

Mechanism of Action

The antimicrobial effect is attributed to the inhibition of essential bacterial pathways such as cell wall synthesis and DNA replication. Benzothiazole derivatives have been shown to interact with key enzymes like DNA gyrase and dihydroorotase, which are critical for bacterial growth and replication.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives can be significantly influenced by structural modifications. Variations in substituents on the benzothiazole ring or modifications to the purine base can enhance or diminish activity. The following factors are crucial in determining activity:

- Position of Substituents : Changes in the position of functional groups can lead to significant changes in potency.

- Nature of Substituents : Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, impacting its interaction with biological targets.

- Hydrophobicity : The balance between hydrophilic and hydrophobic regions affects membrane permeability and bioavailability.

Case Studies

A study published in PubMed evaluated various benzothiazole derivatives for their antimicrobial properties and found that modifications to the thioether linkage significantly improved activity against resistant bacterial strains . Another research highlighted that compounds with a higher lipophilicity exhibited better absorption characteristics, suggesting that optimizing these parameters could lead to more effective therapeutic agents .

相似化合物的比较

8-(1,3-Benzoxazol-2-ylthio)-7-isopentyl-3-methylpurine-2,6-dione

- Key Difference : Replacement of benzothiazole (S in the heterocycle) with benzoxazole (O in the heterocycle).

- Oxygen’s electronegativity may decrease lipophilicity (logP ~2.1 vs. ~2.5 for benzothiazole), affecting membrane permeability .

8-[(E)-3,4-Dimethoxystyryl]-1,3-diethyl-7-methylpurine-2,6-dione (Istradefylline)

- Key Difference : Styryl group at the 8-position instead of benzothiazolylthio.

- Impact: Istradefylline (C₂₁H₂₆N₄O₄, MW 398.46) is a clinically approved adenosine A2A receptor antagonist for Parkinson’s disease. The styryl group enables π-π interactions with aromatic residues in the receptor, whereas the benzothiazolylthio group may engage in hydrophobic or hydrogen-bonding interactions, suggesting divergent therapeutic targets .

8-Ethylamino-3-methyl-7-pentylpurine-2,6-dione

- Key Difference: Ethylamino group at the 8-position.

- Impact: The ethylamino substituent (C₁₃H₂₁N₅O₂, MW 279.34) introduces hydrogen-bonding capacity but reduces steric bulk. This may enhance solubility (clogP ~1.8) compared to the benzothiazolylthio analogue (clogP ~3.2) but limit receptor affinity due to smaller size .

Substituent Variations at the 7-Position

7-(3-Methylbutyl)-8-decylsulfanyl-3-methylpurine-2,6-dione

- Key Difference : Decanethiol at the 8-position and isopentyl at the 7-position.

- The 7-isopentyl group may alter metabolic stability compared to the 7-pentyl chain in the target compound .

7-Octyl-8-(benzyl(methyl)amino)-3-methylpurine-2,6-dione

- Key Difference: Benzyl(methyl)amino group at the 8-position and octyl at the 7-position.

- Impact: The octyl chain (C₂₂H₃₁N₅O₂, MW 397.52) extends hydrophobicity, while the benzyl(methyl)amino group introduces tertiary amine functionality, which may enhance CNS penetration but increase susceptibility to oxidative metabolism .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。